molecular formula C23H18BrN3O4 B11963080 4-(2-(Oxo(2-toluidino)acetyl)carbohydrazonoyl)phenyl 3-bromobenzoate CAS No. 881660-22-6

4-(2-(Oxo(2-toluidino)acetyl)carbohydrazonoyl)phenyl 3-bromobenzoate

Cat. No.: B11963080
CAS No.: 881660-22-6
M. Wt: 480.3 g/mol
InChI Key: ISCGIDRNRKMUCL-AFUMVMLFSA-N
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Chemical Reactions Analysis

4-(2-(Oxo(2-toluidino)acetyl)carbohydrazonoyl)phenyl 3-bromobenzoate undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, cyanide ions).

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

4-(2-(Oxo(2-toluidino)acetyl)carbohydrazonoyl)phenyl 3-bromobenzoate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(2-(Oxo(2-toluidino)acetyl)carbohydrazonoyl)phenyl 3-bromobenzoate involves its interaction with specific molecular targets and pathways.

Comparison with Similar Compounds

4-(2-(Oxo(2-toluidino)acetyl)carbohydrazonoyl)phenyl 3-bromobenzoate can be compared with other similar compounds, such as:

Properties

CAS No.

881660-22-6

Molecular Formula

C23H18BrN3O4

Molecular Weight

480.3 g/mol

IUPAC Name

[4-[(E)-[[2-(2-methylanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 3-bromobenzoate

InChI

InChI=1S/C23H18BrN3O4/c1-15-5-2-3-8-20(15)26-21(28)22(29)27-25-14-16-9-11-19(12-10-16)31-23(30)17-6-4-7-18(24)13-17/h2-14H,1H3,(H,26,28)(H,27,29)/b25-14+

InChI Key

ISCGIDRNRKMUCL-AFUMVMLFSA-N

Isomeric SMILES

CC1=CC=CC=C1NC(=O)C(=O)N/N=C/C2=CC=C(C=C2)OC(=O)C3=CC(=CC=C3)Br

Canonical SMILES

CC1=CC=CC=C1NC(=O)C(=O)NN=CC2=CC=C(C=C2)OC(=O)C3=CC(=CC=C3)Br

Origin of Product

United States

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